5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Catalog No.
S528760
CAS No.
1382979-44-3
M.F
C18H22N8O2
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino...

CAS Number

1382979-44-3

Product Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N

SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7666; RG-7666; RG 7666; GDC-0084; GDC0084; GDC 0084; Paxalisib

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Description

The exact mass of the compound Gdc-0084 is 382.1866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Breast Cancer Brain Metastases

    Scientific Field: Oncology, specifically Breast Cancer Brain Metastases.

    Summary of the Application: GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma.

    Methods of Application: The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro.

    Results or Outcomes: In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines.

Application in High-Grade Glioma

    Scientific Field: Neuro-Oncology, specifically High-Grade Glioma.

    Summary of the Application: GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR.

    Methods of Application: GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity.

    Results or Outcomes: GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities.

Application in PI3K Inhibition

Application in HER2-positive Breast Cancer

Application in HER2-positive Breast Cancer

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine is a complex organic compound notable for its structural features and potential biological applications. This compound belongs to a class of molecules that exhibit significant pharmacological properties, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The chemical formula for this compound is C18H22N8O2C_{18}H_{22}N_{8}O_{2} with a molecular weight of approximately 382.4 g/mol. Its unique structure includes a pyrimidine core linked to a purine derivative, which contributes to its biological activity.

  • GDC-0084 inhibits the PI3K/mTOR pathway by targeting specific enzymes within the pathway. This disrupts the signaling cascade that promotes cell growth and survival in cancer cells.
  • By inhibiting this pathway, GDC-0084 may lead to tumor cell death or prevent their proliferation [].
  • Preclinical and clinical studies have reported side effects associated with GDC-0084, including fatigue, diarrhea, rash, and mouth sores [, ].
  • More research is needed to fully understand the safety profile of GDC-0084, particularly for long-term use.

The compound primarily functions as an enzyme inhibitor, specifically targeting the PI3K pathway. The inhibition mechanism involves binding to the active site of the PI3K enzyme, preventing its phosphorylation activity. This action can lead to downstream effects on cell signaling pathways that regulate metabolism and cell growth. The compound's interactions can be studied through various biochemical assays that monitor changes in kinase activity in response to treatment.

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine has been identified as a potent inhibitor of the PI3K pathway. This inhibition has implications in cancer treatment, particularly in glioblastoma multiforme (GBM), where aberrant activation of the PI3K pathway is common. Preclinical studies have demonstrated its effectiveness in reducing tumor growth in animal models by inducing apoptosis and inhibiting cell proliferation.

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach includes:

  • Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
  • Construction of the purine moiety: This may involve cyclization reactions that form the bicyclic structure characteristic of purines.
  • Final coupling: The morpholine ring is introduced through nucleophilic substitution or similar coupling methods to link it with the pyrimidine structure.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

The primary application of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine lies in oncology as a therapeutic agent targeting tumors with dysregulated PI3K signaling. It has shown promise in clinical trials for treating glioblastoma and other malignancies characterized by PI3K pathway activation.

Interaction studies have focused on understanding how this compound interacts with various proteins involved in cancer signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding affinities and kinetics. Additionally, studies on its pharmacokinetics and metabolism are crucial for assessing its efficacy and safety profile in vivo.

Several compounds share structural similarities with 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine. These include:

  • GDC-0084 (Paxalisib): A closely related compound that also inhibits the PI3K pathway and has been developed for treating brain tumors.
  • Idelalisib: Another PI3K inhibitor used in hematological malignancies.
  • Buparlisib: A pan-class I PI3K inhibitor evaluated for various cancers.

Comparison Table

Compound NameStructure TypeTarget PathwayClinical Use
5-(6,6-dimethyl...Purine-PyrimidinePI3KGlioblastoma treatment
GDC-0084 (Paxalisib)Purine-PyrimidinePI3KBrain tumors
IdelalisibPyridine-basedPI3KHematological cancers
BuparlisibPyridine-basedPI3KVarious cancers

This table highlights the unique aspects of 5-(6,6-dimethyl... compared to other similar compounds while emphasizing its specific application in treating glioblastoma through targeted inhibition of the PI3K pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

382.18657197 g/mol

Monoisotopic Mass

382.18657197 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5DKZ70636

Dates

Modify: 2023-08-15
1: Salphati L, Alicke B, Heffron TP, Shahidi-Latham S, Nishimura M, Cao T, Carano RA, Cheong J, Greve J, Koeppen H, Lau S, Lee LB, Nannini-Pepe M, Pang J, Plise EG, Quiason C, Rangell L, Zhang X, Gould SE, Phillips HS, Olivero AG. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Drug Metab Dispos. 2016 Dec;44(12):1881-1889. Epub 2016 Sep 16. PubMed PMID: 27638506.
2: Heffron TP, Ndubaku CO, Salphati L, Alicke B, Cheong J, Drobnick J, Edgar K, Gould SE, Lee LB, Lesnick JD, Lewis C, Nonomiya J, Pang J, Plise EG, Sideris S, Wallin J, Wang L, Zhang X, Olivero AG. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Med Chem Lett. 2016 Feb 16;7(4):351-6. doi: 10.1021/acsmedchemlett.6b00005. eCollection 2016 Apr 14. PubMed PMID: 27096040; PubMed Central PMCID: PMC4834666.

Explore Compound Types